2-hydroxy-4-methyl-6-oxo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
2-HYDROXY-4-METHYL-6-OXO-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperidine moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-4-METHYL-6-OXO-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can be achieved through a multi-step process. One common method involves the condensation of ethyl acetoacetate with 2-cyano-N-(substituted phenyl)ethanamides under microwave-assisted conditions. This reaction typically requires the use of a base such as potassium hydroxide and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-4-METHYL-6-OXO-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-HYDROXY-4-METHYL-6-OXO-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-HYDROXY-4-METHYL-6-OXO-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
Uniqueness
2-HYDROXY-4-METHYL-6-OXO-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N4O5S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
6-methyl-2,4-dioxo-N-[2-(piperidine-1-carbonyl)phenyl]-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C17H20N4O5S/c1-11-14(15(22)19-17(24)18-11)27(25,26)20-13-8-4-3-7-12(13)16(23)21-9-5-2-6-10-21/h3-4,7-8,20H,2,5-6,9-10H2,1H3,(H2,18,19,22,24) |
InChI Key |
KVHZENVMSQZTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 |
Origin of Product |
United States |
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